N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the condensation of 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase-2 (COX-2) enzyme.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with the COX-2 enzyme, inhibiting its activity and thereby reducing inflammation.
Pathways Involved: The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: Other thiadiazole derivatives include 4,5-diphenyl-1,2,3-thiadiazole and 4-(4-chlorophenyl)-1,2,3-thiadiazole.
Uniqueness: The presence of the benzyl and methoxyphenyl groups in this compound imparts unique electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-9-7-13(8-10-14)15-16(23-20-19-15)17(21)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
QYYRVVKMBXKRKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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